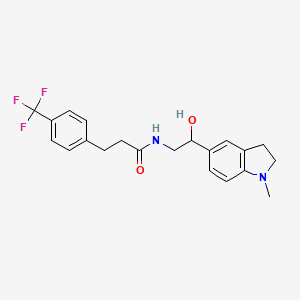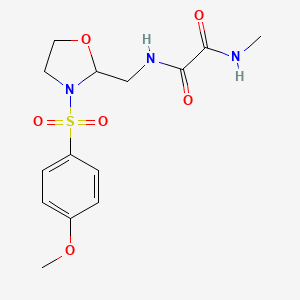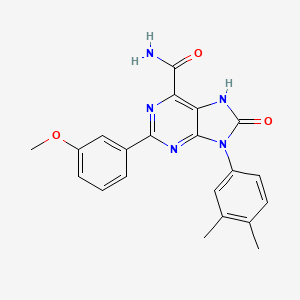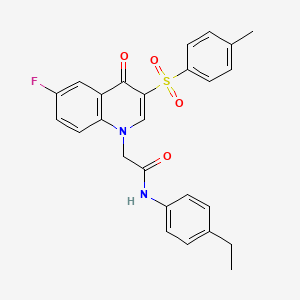
N-(4-ethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as EF24 and belongs to the class of chalcones, which are naturally occurring compounds found in various plants.
作用机制
The mechanism of action of EF24 is not fully understood, but it is believed to act through multiple pathways. EF24 has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. EF24 also inhibits the activity of STAT3, which is a transcription factor that regulates the expression of genes involved in cell proliferation and survival. In addition, EF24 has been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
EF24 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and NADPH oxidase. EF24 has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. In addition, EF24 has been shown to have antioxidant properties, which can protect against oxidative stress and DNA damage.
实验室实验的优点和局限性
One of the advantages of EF24 is that it is a relatively stable compound that can be easily synthesized and purified. EF24 also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of EF24 is that it has poor solubility in water, which can limit its bioavailability in vivo. In addition, EF24 has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on EF24. One area of research is to investigate the potential therapeutic applications of EF24 in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is to develop new formulations of EF24 that can improve its solubility and bioavailability in vivo. In addition, future research can focus on elucidating the mechanism of action of EF24 and identifying new targets for its therapeutic applications. Overall, EF24 has the potential to be a valuable tool in scientific research and a promising candidate for the development of new therapeutics.
合成方法
EF24 can be synthesized using a multi-step process that involves the reaction of 4-ethylphenylboronic acid with 6-fluoro-4-hydroxyquinolone, followed by the addition of tosyl chloride and acetic anhydride. The final product is obtained after purification through column chromatography.
科学研究应用
EF24 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. EF24 has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. In addition, EF24 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-3-18-6-9-20(10-7-18)28-25(30)16-29-15-24(26(31)22-14-19(27)8-13-23(22)29)34(32,33)21-11-4-17(2)5-12-21/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKQQTSHQLDCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2911246.png)
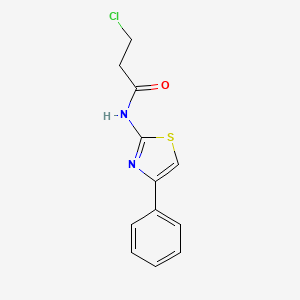
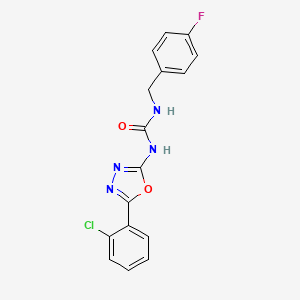

![N-(2,5-dimethylphenyl)-4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2911252.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2911253.png)
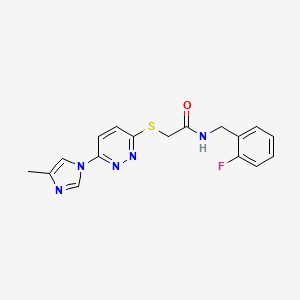
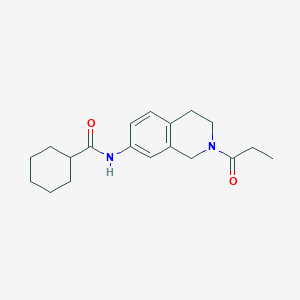
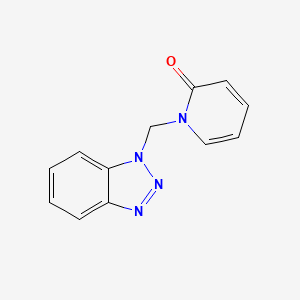
![4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2911260.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2911261.png)
